Product packaging for N-Methyl-3,3-diphenylpropylamine(Cat. No.:CAS No. 28075-29-8)

N-Methyl-3,3-diphenylpropylamine

Cat. No.: B143828
CAS No.: 28075-29-8
M. Wt: 225.33 g/mol
InChI Key: AKEGHAUFMKCWGX-UHFFFAOYSA-N
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Description

Overview and Significance in Medicinal Chemistry Research

N-Methyl-3,3-diphenylpropylamine serves as a significant intermediate in medicinal chemistry, particularly in the synthesis of certain pharmaceutical agents. innospk.comchemicalbook.com Its primary role is as a precursor in the production of lercanidipine (B1674757), a dihydropyridine-type calcium channel blocker. innospk.com The structural integrity of the this compound core is crucial for the final conformation and, consequently, the therapeutic efficacy of the target drug.

Beyond its established role as a synthetic intermediate, the compound's scaffold is of interest in neuroscience research. Some studies suggest that this compound itself may have activity on the central nervous system, potentially influencing the regulatory mechanisms of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). This has led to its use as a research chemical to explore potential therapeutic applications in neurological disorders. It is also noted as an intermediate for the synthesis of neuroprotective agents and compounds that act as dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and NMDA receptor antagonists. chemicalbook.com

Historical Context of Related Diphenylpropylamine Derivatives in Pharmaceutical Research

The diphenylpropylamine scaffold is a well-established pharmacophore in medicinal chemistry, with a history of producing therapeutically valuable drugs. google.comwikipedia.orgwipo.int Derivatives of this structural class have been investigated for a variety of pharmacological activities, most notably for their effects on the cardiovascular system. google.comwikipedia.org

Two prominent historical examples are Prenylamine and Fendiline. nih.gov Both are diphenylpropylamine derivatives that were developed as calcium channel antagonists for the treatment of angina pectoris. google.comnih.gov Research into these compounds during the mid to late 20th century helped to elucidate the pharmacological importance of the diphenylpropylamine moiety. nih.gov These earlier drugs, while effective, also presented distinct pharmacological profiles, highlighting how minor structural modifications to the core scaffold can significantly alter biological activity. nih.gov For instance, though chemically similar, Prenylamine and Fendiline showed different effects on the heart's electrophysiology and contractile force. nih.gov More recent research has also explored Fendiline's potential in oncology, specifically its ability to interfere with K-Ras signaling, a pathway often mutated in various cancers. nih.govresearchgate.net This historical foundation has sustained interest in the diphenylpropylamine scaffold as a template for designing new therapeutic agents.

Current Research Landscape and Future Directions for this compound

In pharmacological research, the molecule is investigated for its stimulant effects on the central nervous system and its role in modulating dopamine and norepinephrine transport. This line of inquiry suggests a potential for developing new compounds for conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Future research will likely continue in these two parallel directions. In synthetic chemistry, the focus will remain on developing more efficient and environmentally benign manufacturing processes. In medicinal chemistry, the this compound structure may serve as a lead scaffold for the development of novel central nervous system agents. Further investigation into its specific molecular targets and mechanism of action is required to fully understand its therapeutic potential. The exploration of its derivatives as neuroprotectants or dual-action SNRI-NMDA antagonists represents a promising avenue for future drug discovery efforts. chemicalbook.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
AppearanceWhite to off-white solid; Clear colorless to pale yellow oil
Boiling Point347.4°C at 760 mmHg
Density0.988 g/cm³
Flash Point164.5°C
pKa10.48 ± 0.10 (Predicted)

This data is compiled from multiple sources for reference. innospk.comchembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N B143828 N-Methyl-3,3-diphenylpropylamine CAS No. 28075-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3,3-diphenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGHAUFMKCWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182350
Record name N-Methyl-3,3-diphenylpropylamine
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Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28075-29-8
Record name N-Methyl-γ-phenylbenzenepropanamine
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Record name N-Methyl-3,3-diphenylpropylamine
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Record name N-Methyl-3,3-diphenylpropylamine
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Record name N-methyl-3,3-diphenylpropylamine
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Record name N-METHYL-3,3-DIPHENYLPROPYLAMINE
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Synthetic Methodologies for N Methyl 3,3 Diphenylpropylamine and Analogues

Established Synthetic Routes

Established methods for the synthesis of N-Methyl-3,3-diphenylpropylamine are well-documented, offering reliable pathways to this target molecule. These routes have been optimized over time for yield and efficiency.

Friedel-Crafts Alkylation and Catalytic Hydrogenation Sequence

A primary route to this compound involves a Friedel-Crafts alkylation reaction followed by catalytic hydrogenation. google.com This method begins with the reaction of cinnamoyl chloride with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 3,3-diphenylprop-2-en-1-one. This intermediate is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond and the carbonyl group, ultimately yielding this compound after N-methylation.

The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. researchgate.netnih.govchemrxiv.orgethz.ch In this specific sequence, the electrophilic attack of the acylium ion (generated from cinnamoyl chloride and the Lewis acid) on the aromatic ring of benzene is a key step. google.com The subsequent hydrogenation can be achieved using various catalysts, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. quickcompany.in

A variation of this route uses cinnamonitrile (B126248) and benzene as starting materials. google.com They undergo a Friedel-Crafts alkylation to produce 3,3-diphenylpropionitrile. google.com This intermediate is then converted to 3,3-diphenylpropylamine (B135516) via catalytic hydrogenation. google.com

Schiff Base Formation, Methylation, and Hydrolysis

The formation of the Schiff base is a reversible reaction that is typically driven to completion by removing the water formed during the reaction. google.com The methylation step introduces the N-methyl group, and the final hydrolysis step cleaves the quaternary ammonium (B1175870) salt to release the secondary amine. google.com

Reductive Dimethylation from 3,3-Diphenylpropylamine

Reductive dimethylation offers a direct method to convert the primary amine, 3,3-diphenylpropylamine, into its N,N-dimethyl derivative, which can then be selectively demethylated. google.com This process, also known as the Eschweiler-Clarke reaction, typically involves treating the primary amine with an excess of formaldehyde (B43269) and a reducing agent, such as formic acid or sodium cyanoborohydride. nih.govresearchgate.netresearchgate.net

The reaction proceeds through the initial formation of a Schiff base between the amine and formaldehyde, which is then reduced in situ. uu.nl The process repeats to yield the tertiary amine, N,N-Dimethyl-3,3-diphenylpropylamine. google.com Stable isotope labeling using this method is a valuable technique in quantitative proteomics. nih.govisotope.com

Alternative Synthetic Approaches

In addition to the established routes, alternative methods for the synthesis of this compound have been developed, often focusing on improving efficiency, reducing costs, or avoiding hazardous reagents.

Demethylation of N,N-Dimethyl-3,3-diphenylpropylamine

An alternative approach involves the selective demethylation of the readily available N,N-Dimethyl-3,3-diphenylpropylamine. google.com This can be achieved by first reacting the tertiary amine with a reagent like ethyl chloroformate to form a carbamate (B1207046) intermediate. google.com Subsequent hydrolysis of this carbamate yields this compound. google.com This method provides a route to the desired secondary amine from a common precursor and can be performed under mild conditions with high yield and purity, making it suitable for industrial-scale production. google.com

One-Pot Methodologies for Intermediate Synthesis

Similarly, one-pot methods have been developed for the synthesis of precursors to 3,3-diphenylpropylamine itself, further streamlining the synthetic sequence. d-nb.infonih.gov These methodologies are highly valued in chemical manufacturing for their economic and environmental benefits. google.com

Table of Synthetic Route Comparison

Synthetic Route Starting Materials Key Intermediates Key Reactions Advantages Reference
Friedel-Crafts Alkylation and Catalytic Hydrogenation Cinnamoyl chloride, Benzene3,3-diphenylprop-2-en-1-oneFriedel-Crafts alkylation, Catalytic hydrogenationWell-established, reliable google.com
Schiff Base Formation, Methylation, and Hydrolysis 3,3-Diphenylpropylamine, AldehydeSchiff base, Quaternary ammonium saltImine formation, Methylation, HydrolysisCan be performed as a one-pot synthesis, improved yield google.com
Reductive Dimethylation 3,3-Diphenylpropylamine, FormaldehydeSchiff baseReductive aminationDirect conversion to the N,N-dimethyl derivative google.comnih.gov
Demethylation N,N-Dimethyl-3,3-diphenylpropylamineCarbamateCarbamate formation, HydrolysisHigh yield and purity, suitable for large-scale production google.com

Catalytic Applications in Synthesis of Related Compounds

The synthesis of this compound and its analogues relies on several catalytically driven reactions to construct the core structure and introduce necessary functional groups. Catalysts are employed to facilitate key transformations, such as hydrogenation and Friedel-Crafts alkylation, which are fundamental to forming the 3,3-diphenylpropylamine skeleton.

One critical catalytic step is the reduction of a nitrile group to a primary amine. In the synthesis pathway starting from cinnamonitrile and benzene, the intermediate 3,3-diphenylpropionitrile is converted to 3,3-diphenylpropylamine through catalytic hydrogenation. google.com A common catalyst for this transformation is Raney nickel, which is used to hydrogenate the nitrile in a methanol (B129727) solvent under elevated temperature (80-120°C) and hydrogen pressure (2-5 MPa) to yield 3,3-diphenylpropylamine. google.com

Another significant catalytic application is the hydrogenation of an unsaturated precursor to produce the final saturated propyl chain. A process has been developed for the preparation of this compound by the hydrogenation of N-methyl-3,3-diphenyl prop-3-en-1-amine. quickcompany.in This reaction utilizes a metal catalyst, with palladium on carbon (Pd/C) being a preferred option over others like Raney nickel or Raney cobalt. quickcompany.in The hydrogenation is typically carried out in a solvent such as methanol at temperatures between 10-50°C. quickcompany.in

Yield Optimization and Process Efficiency in this compound Synthesis

Significant research has focused on improving the yield and process efficiency for synthesizing this compound, driven by the need for economically and environmentally viable industrial production. google.comgoogle.com Key strategies include the avoidance of hazardous reagents, the implementation of multi-step one-pot reactions, and the optimization of reaction conditions to maximize product output.

One improved method reports a total yield increase of 10-15% over previous routes. google.com This is achieved by avoiding the use of highly corrosive thionyl chloride and expensive, hazardous borohydride (B1222165) reducing agents. google.com A major process simplification involves a "one-pot" approach for the final three steps: the conversion of 3,3-diphenylpropylamine to a Schiff base, followed by methylation and hydrolysis. This consolidation of steps into a single reaction vessel reduces operational complexity, equipment costs, and solvent consumption. google.com

The choice of methylating agent in the final step has also been optimized. While methyl iodide can be used, alternative reagents like dimethyl carbonate have been shown to produce higher yields.

Table 1: Comparison of Yields for the Final Methylation and Hydrolysis Step

Starting Material Methylating Reagent Solvent(s) Yield Reference
3,3-Diphenylpropylamine Methyl Iodide Toluene 85.1% google.com
3,3-Diphenylpropylamine Dimethyl Carbonate Toluene, Ethylbenzene 91% google.com

Another high-yield process involves the catalytic hydrogenation of N-methyl-3,3-diphenyl prop-3-en-1-amine. Using a 10% Pd/C catalyst in methanol, this method can produce this compound with high purity and yield.

Table 2: Yield and Purity from Catalytic Hydrogenation

Precursor Catalyst Pressure Temperature Purity (by HPLC) Yield Reference
N-methyl-3,3-diphenyl prop-3-en-1-amine 10% Pd/C 2 kg H₂ 25±5°C 99% 86% quickcompany.in

Older synthetic routes were often plagued by low yields and the need for extensive purification. For example, a method involving the reduction of a formamide (B127407) derivative with borane-methylsulfide resulted in a low yield of around 40% and required multiple purification stages, making it uneconomical for large-scale production. google.com In contrast, newer methods, such as the demethylation of N,N-dimethyl-3,3-diphenylpropylamine, are designed to produce the target compound in high yield and purity under mild conditions, rendering them suitable for industrial application. google.com

The synthesis of the precursor 3,3-diphenylpropylamine from 3,3-diphenylpropionitrile has also been optimized, with the catalytic hydrogenation step using Raney nickel achieving a yield of 93%. google.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3,3-Diphenylpropylamine
3,3-Diphenylpropionitrile
Cinnamonitrile
Benzene
Thionyl chloride
N-methyl-3,3-diphenyl prop-3-en-1-amine
Palladium on carbon (Pd/C)
Raney nickel
Raney cobalt
Methanol
Toluene
Ethylbenzene
Methyl Iodide
Dimethyl Carbonate
N,N-Dimethyl-3,3-diphenylpropylamine

Pharmacological Investigations of N Methyl 3,3 Diphenylpropylamine and Derivatives

Mechanisms of Action at the Molecular and Cellular Level

The primary pharmacological interest in N-Methyl-3,3-diphenylpropylamine and its derivatives lies in their effects on the central nervous system, specifically their interaction with neurotransmitter transport systems and receptors. americanchemicalsuppliers.com

Central Nervous System Activity

Research indicates that this compound exhibits potent stimulant effects on the central nervous system. americanchemicalsuppliers.com Its utility in research is significant for understanding the regulatory mechanisms of key monoamine neurotransmitters.

The dopamine (B1211576) transporter (DAT) is a critical protein that regulates dopamine homeostasis by reabsorbing dopamine from the synaptic cleft back into the presynaptic neuron. nih.gov This process terminates dopaminergic signaling and is crucial for various neurological functions, including mood, motivation, and motor control. nih.govnih.gov The DAT belongs to the SLC6 family of Na+/Cl- dependent transporters, which utilize the electrochemical gradients of these ions to drive neurotransmitter uptake. nih.gov

This compound has been identified as a compound that is valuable in the study of dopamine transport mechanisms. americanchemicalsuppliers.com While specific inhibitory constants (Kᵢ) for this compound at the DAT are not detailed in the provided search results, its role as a precursor to other neuroactive compounds suggests its core structure has an affinity for monoamine transporters. The general mechanism for many DAT inhibitors involves binding at or near the dopamine binding site, preventing the reuptake process and thereby increasing the concentration and duration of dopamine in the synapse.

Table 1: Dopamine Transporter (DAT) Characteristics

Feature Description
Function Reuptake of dopamine from the synaptic cleft.
Family Solute Carrier Family 6 (SLC6). nih.gov
Mechanism Na⁺ and Cl⁻ dependent transport. nih.gov
Location Presynaptic membrane of dopaminergic neurons. nih.gov
Pathological Relevance Implicated in Parkinson's disease, ADHD, and schizophrenia. nih.gov

The norepinephrine (B1679862) transporter (NET) is structurally and functionally similar to the DAT and is responsible for the reuptake of norepinephrine from the synapse. mdpi.comnih.gov This action is the primary way noradrenergic signaling is terminated, playing a key role in physiological processes like mood, alertness, and arousal. nih.gov Like DAT, NET is a member of the SLC6 family and depends on sodium and chloride ion gradients. mdpi.comresearchgate.net

This compound is noted as an intermediate for synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs), indicating that its structural backbone is relevant for NET inhibition. chemicalbook.com Furthermore, a derivative, (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine, has been synthesized and characterized as a high-affinity probe for NET. nih.gov This derivative displayed a dissociation constant (Kd) of 0.53 ± 0.03 nM for NET, demonstrating potent binding. nih.gov In rat studies, this compound showed significant uptake in NET-rich regions like the hypothalamus, confirming its interaction with the transporter in vivo. nih.gov

Table 2: Research Findings on a Derivative at the Norepinephrine Transporter

Compound Target Finding Source
(R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropan-1-amine Norepinephrine Transporter (NET) High and saturable binding with a Kd value of 0.53 ± 0.03 nM. nih.gov
(R)-N-methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine Rat Brain (in vivo) Moderate initial brain uptake (0.54% dose/organ at 2 min). nih.gov
(R)-N-methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine Rat Brain (in vivo) Hypothalamus-to-striatum ratio of 2.14 at 4 hours post-injection. nih.gov

Neurotransmitter modulation involves complex processes that alter synaptic communication. nih.gov Beyond direct transport inhibition, compounds can influence neurotransmitter systems by affecting their synthesis, metabolism, or receptor function. mdpi.com Phytochemicals, for example, have been shown to modulate serotonergic and dopaminergic systems by affecting the activity of enzymes like tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH), which are rate-limiting in the synthesis of serotonin (B10506) and catecholamines, respectively. mdpi.com

While direct evidence on this compound's broader modulatory effects is limited in the provided results, its established role in affecting dopamine and norepinephrine transport suggests a significant impact on monoamine neurotransmission. americanchemicalsuppliers.com By inhibiting reuptake, such compounds increase the availability of these neurotransmitters in the synapse, leading to enhanced activation of postsynaptic receptors and subsequent downstream signaling cascades. nih.govnih.gov

Receptor Interactions

In addition to interacting with transporter proteins, this compound serves as a building block for compounds that target neurotransmitter receptors. chemicalbook.com

The N-Methyl-D-Aspartate (NMDA) receptor is an ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785). wikipedia.orgvirginia.edu It plays a crucial role in synaptic plasticity, learning, and memory. wikipedia.org NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDA receptor. wikipedia.org They can act through various mechanisms, including competitive antagonism at the glutamate binding site, non-competitive antagonism within the ion channel (channel blockers), or by targeting the glycine (B1666218) co-agonist site. wikipedia.orgresearchgate.net

This compound is identified as an intermediate in the synthesis of NMDA receptor antagonists. chemicalbook.com This indicates that its diphenylpropylamine scaffold is a suitable framework for designing molecules that interact with the NMDA receptor.

Furthermore, a related derivative, 2-Methyl-3,3-diphenyl-3-propanolamine (2-MDP), has been shown to be a selective antagonist of N-methyl-DL-aspartate (NMA), but not of other glutamate receptors like quisqualate or kainate. nih.gov In studies on rat central neurons and frog spinal cords, the (-) isomer of 2-MDP was found to be approximately three times more potent than the (+) isomer as an NMDA antagonist. nih.gov This demonstrates that the 3,3-diphenylalkylamine structure is a key pharmacophore for achieving NMDA receptor antagonism.

Table 3: Investigated Activity of a Derivative at the NMDA Receptor

Compound Action Selectivity Potency
2-Methyl-3,3-diphenyl-3-propanolamine (2-MDP) Selective antagonist of N-methyl-DL-aspartate (NMA). nih.gov Does not antagonize quisqualate or kainate receptors. nih.gov The (-) isomer is ~3 times more potent than the (+) isomer. nih.gov
Calcium Channel Blocking Activity (as a Lercanidipine (B1674757) fragment)

This compound is a recognized chemical intermediate in the synthesis of Lercanidipine, a third-generation dihydropyridine-type calcium channel blocker used in the management of hypertension. wikipedia.org The structure of this compound forms a significant part of the Lercanidipine molecule.

Lercanidipine functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent lowering of blood pressure. The lipophilicity of Lercanidipine, to which the diphenylpropylamine fragment contributes, is thought to be a factor in its gradual onset and long duration of action. While this compound itself is a precursor, its structural incorporation into Lercanidipine is crucial for the final compound's therapeutic effect as a calcium channel blocker.

Histamine (B1213489) Receptor Activity (for N,N-Dimethyl analogue)

Investigations into the pharmacological properties of various 3,3-diphenylpropylamines have been undertaken, including their effects on histamine-induced responses. While specific data on the direct histamine receptor binding affinity of the N,N-Dimethyl analogue of 3,3-diphenylpropylamine (B135516) is limited, broader studies on related compounds provide some context.

A study on a series of 3:3-diphenyl-propanolamines, -allylamines, and -propylamines demonstrated that many of these compounds possess antihistaminic properties. nih.gov It was noted that this activity was a common feature among the tested diphenylpropylamine derivatives. nih.gov

Furthermore, the diphenyl moiety is a component of some known histamine receptor antagonists. For example, combining a 4-(3-piperidinopropoxy)phenyl pharmacophore, which is structurally related to diphenylpropylamine derivatives, with neuroleptics has been explored as a strategy to create multi-acting drugs with histamine H3 receptor affinity. nih.gov This suggests that the diphenylpropylamine scaffold has the potential to interact with histamine receptors. However, dedicated studies are needed to fully characterize the histamine receptor activity of the N,N-Dimethyl analogue of 3,3-diphenylpropylamine.

Cannabinoid CB1 Receptor Ligand Potential (for 3,3-diphenylpropylamine)

The 3,3-diphenylpropylamine scaffold has been identified as a promising structure for the development of ligands targeting the cannabinoid CB1 receptor. A study published in Bioorganic & Medicinal Chemistry described the synthesis and evaluation of novel, sterically hindered cannabinoid CB1 receptor ligands based on the 3,3-diphenylpropylamine structure. wikipedia.org

This research highlights the potential for derivatives of 3,3-diphenylpropylamine to act as modulators of the CB1 receptor. wikipedia.org The development of such ligands is of significant interest in the field of pharmacology due to the diverse physiological processes regulated by the endocannabinoid system. The 3,3-diphenylpropylamine framework provides a versatile starting point for the design of new molecules with specific affinities and activities at the CB1 receptor.

Adrenergic Receptor Interactions (for 3,3-diphenylpropylamine)

The interaction of 3,3-diphenylpropylamine and its derivatives with adrenergic receptors has been a subject of pharmacological investigation. A study exploring the properties of a range of 3:3-diphenyl-propanolamines, -allylamines, and -propylamines reported on their effects related to the adrenergic system. nih.gov

The study noted that some of the tested compounds exhibited properties such as antagonism of adrenaline-induced effects. nih.gov The presence of the diphenylpropylamine core structure is a feature in some compounds that interact with adrenergic receptors, which are broadly classified into alpha (α) and beta (β) types and are involved in regulating various physiological responses. slideshare.net However, detailed binding affinity data for 3,3-diphenylpropylamine at specific adrenergic receptor subtypes is not extensively documented in publicly available literature. Further research would be necessary to fully elucidate the adrenergic receptor interaction profile of this compound.

Preclinical Pharmacological Efficacy Studies

Neuroprotection in Models of Neurological Insult

This compound is recognized as a chemical intermediate in the synthesis of compounds with neuroprotective properties. The neuroprotective potential of compounds containing the diphenylpropylamine scaffold is an area of active research.

One of the mechanisms by which neuronal damage can occur in neurological insults, such as perinatal asphyxia, is through excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor. Research has shown that compounds that can inhibit NMDA receptor signaling may offer neuroprotection. For instance, a study on 3,3'-diindolylmethane (B526164) (DIM) demonstrated its neuroprotective capacity in an in vivo model of rat perinatal asphyxia. nih.gov The protective effects of DIM were associated with the inhibition of the NMDA signaling pathway, as indicated by the reduced expression of NMDA receptor subunits GluN1 and GluN2B. nih.gov

Given that some diphenylpropylamine derivatives have been shown to possess NMDA antagonist activity, it is plausible that compounds derived from this compound could exert neuroprotective effects through a similar mechanism. Preclinical models of neurological insults, such as those involving hypoxia-ischemia, are crucial for evaluating the efficacy of such potential neuroprotective agents. nih.gov

Antihypertensive Properties (via Lercanidipine synthesis)

This compound is a key intermediate in the synthesis of Lercanidipine, a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension. innospk.comgoogle.comnewdrugapprovals.org Lercanidipine functions by inhibiting the influx of calcium ions through the L-type calcium channels in vascular smooth muscle cells. newdrugapprovals.orgnih.gov This action leads to peripheral vasodilation and a subsequent reduction in blood pressure. newdrugapprovals.org

The synthesis of Lercanidipine involves the coupling of this compound with other chemical moieties. innospk.comgoogle.com Specifically, it is an intermediate for producing methyl 1,1,N-trimethyl-(3,3-diphenylpropyl)-2-aminoethyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate hydrochloride, the full chemical name for Lercanidipine hydrochloride. google.com The purity and quality of this compound as an intermediate are critical for the efficacy and safety of the final pharmaceutical product. innospk.com Several synthetic routes have been developed to produce high-purity this compound for this purpose. google.comnih.gov

Stimulant Effects

This compound is recognized for its potent stimulant effects on the central nervous system. americanchemicalsuppliers.com Its pharmacological activity is linked to its ability to influence the transport and regulatory mechanisms of dopamine and norepinephrine, two key neurotransmitters involved in alertness, attention, and reward. americanchemicalsuppliers.com

Research on related compounds, such as 3,3-diphenylcyclobutylamines, further elucidates the stimulant properties of this chemical class. For instance, N-methyl-3,3-diphenylcyclobutylamine and N,N-dimethyl-3,3-diphenyl-cyclobutylamine have been shown to significantly decrease the accumulation of norepinephrine and serotonin in the brain. nih.gov These compounds also induce motor stimulation. nih.gov The hyperactivity induced by the tertiary amine in this series appears to be mediated by the release of dopamine from granular stores, a mechanism distinct from that of amphetamine. nih.gov

Anticholinergic Properties (for related compounds)

Certain derivatives of 3,3-diphenylpropylamine exhibit anticholinergic properties, meaning they block the action of acetylcholine, a neurotransmitter. google.com This blockade can affect various bodily functions, including those of the parasympathetic nervous system which governs "rest and digest" activities. nih.gov For example, N-methyl-N-tert.butyl-3,3-bis-(2-hydroxyphenyl)propylamine and N,N-diisopropyl-3,3-bis-(2-hydroxyphenyl)propylamine have been identified as having anticholinergic activity. google.com

Anticholinergic agents can have a range of effects, and their use in medicine is targeted at specific conditions. nih.gov It's important to note that while some drugs are designed specifically for their anticholinergic effects, other medications may possess these properties as a secondary characteristic. nih.govbgu.ac.il

Effects on Cardiovascular Functions (for 3,3-diphenylpropylamine derivatives)

Derivatives of 3,3-diphenylpropylamine have been investigated for their effects on the cardiovascular system. google.comwikipedia.org Some of these compounds have been found to have an advantageous effect on the heart and circulation. google.com The cardiovascular effects of drugs can be complex, with the potential to influence heart rate, blood pressure, and cardiac muscle function. nih.gov

For example, the psychoactive stimulant 3,4-methylenedioxymethamphetamine (MDMA), which shares some structural similarities with this class of compounds, has been shown to increase heart rate and blood pressure. nih.gov In contrast, some opioid analgesics, which can also be structurally complex, may have depressant effects on the cardiovascular system. semanticscholar.orgresearchgate.net The specific cardiovascular effects of 3,3-diphenylpropylamine derivatives are dependent on their individual molecular structures and how they interact with various receptors in the body. nih.gov

Potential in Attention Deficit Hyperactivity Disorder (ADHD) Research

The stimulant properties of this compound and its influence on dopamine and norepinephrine pathways suggest its potential value in research related to Attention Deficit Hyperactivity Disorder (ADHD). americanchemicalsuppliers.com ADHD is a neurodevelopmental disorder characterized by symptoms of inattention, hyperactivity, and impulsivity, and its neurobiology is thought to involve dysregulation of these same neurotransmitter systems. nih.govnih.gov

Stimulant medications are a first-line treatment for ADHD, and they generally work by increasing the levels of dopamine and norepinephrine in the brain. nih.gov The study of compounds like this compound can provide valuable insights into the mechanisms of action of stimulant drugs and help in the development of new therapeutic strategies for ADHD. americanchemicalsuppliers.comnih.gov

Potential in Narcolepsy Research

This compound's role as a potent central nervous system stimulant also makes it a compound of interest in narcolepsy research. americanchemicalsuppliers.com Narcolepsy is a chronic neurological condition characterized by overwhelming daytime sleepiness and sudden attacks of sleep. nih.gov

The treatment of narcolepsy often involves the use of central nervous system stimulants to promote wakefulness. nih.gov Research into compounds that modulate dopamine and norepinephrine, such as this compound, can contribute to a better understanding of the neurobiological basis of narcolepsy and aid in the discovery of novel therapeutic agents. americanchemicalsuppliers.comnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are crucial tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. elsevierpure.comnih.govwalisongo.ac.id These studies help in designing more potent and selective drugs.

For the 3,3-diphenylpropylamine class of compounds, SAR studies have been conducted to explore how modifications to the chemical structure affect their activity as, for example, N-type calcium channel inhibitors. nih.gov These analyses have led to the identification of compounds with significantly improved potency and selectivity. nih.gov

QSAR models use statistical methods to correlate molecular descriptors (such as electronic properties, hydrophobicity, and steric effects) with biological activity. elsevierpure.comnih.govnih.gov By developing these models, researchers can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govnih.gov Such analyses have been applied to various classes of compounds to understand their interactions with biological targets and to design molecules with desired therapeutic properties. walisongo.ac.idnih.govebi.ac.uk

Impact of N-Substitution on Efficacy

The nitrogen atom in the this compound structure is a critical site for modification, and alterations to the N-substituent can profoundly influence the compound's pharmacological profile. The nature of the substituent on the nitrogen atom can affect the molecule's affinity for its biological target, its intrinsic efficacy, and its metabolic stability.

Research into related compound classes, such as naltrindole (B39905) derivatives, has demonstrated the dramatic range of effects that can be achieved through N-substitution. In one study, modifying the N-substituent of a core molecule resulted in compounds that spanned the full spectrum of activity at the δ opioid receptor, from full inverse agonists to potent full agonists. researchgate.net For instance, the introduction of a cyclopropylsulfonamide group led to a potent inverse agonist, while a phenethylsulfonamide substituent resulted in a full agonist. researchgate.net These findings highlight the principle that even subtle changes to the N-substituent can switch the pharmacological action of a molecule from inhibitory to activatory.

In the context of diphenylpropylamine derivatives, N-substitution is a key strategy for modulating their activity as, for example, vasodilators or analgesics. The synthesis of various N-substituted 3,3-diphenylpropylamines has been a subject of medicinal chemistry research to explore these possibilities. researchgate.net The size, lipophilicity, and electronic properties of the N-substituent are all determining factors in the resulting compound's efficacy.

The table below illustrates the conceptual impact of different N-substituents on the pharmacological activity of a parent compound, based on general principles observed in medicinal chemistry.

N-Substituent TypePotential Impact on EfficacyExample Moiety
Small Alkyl (e.g., Methyl)Baseline activity, often serves as a starting point for further modification.-CH₃
Larger Alkyl/ArylalkylCan increase binding affinity through additional hydrophobic interactions; may alter selectivity.-CH₂CH₂Ph
AcylCan change the electronic nature and hydrogen bonding capacity; may act as a prodrug.-C(O)CH₃
SulfonylIntroduces a sulfonamide group which can form different interactions with the receptor compared to alkyl or acyl groups.-S(O)₂CH₃

Conformationally Sampled Pharmacophore Models

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govcolumbiaiop.ac.in This approach is particularly valuable when the precise structure of the biological target is unknown. mdpi.com

For flexible molecules like this compound and its derivatives, which can adopt numerous conformations, conformationally sampled pharmacophore (CSP) models are especially insightful. CSP models consider the dynamic nature of the ligand by sampling a wide range of its possible low-energy conformations. This increases the probability of identifying the specific conformation that is recognized by the receptor.

Studies on structurally related phenoxyphenylpropylamines, which are also used as antidepressants, have successfully employed pharmacophore modeling to understand their interaction with serotonin (5-HT) and norepinephrine (NE) transporters. nih.gov These models typically define key chemical features such as:

Hydrophobic regions: Often represented by the phenyl rings.

Hydrogen bond acceptors/donors: The nitrogen atom can act as a hydrogen bond acceptor.

Ionizable groups: The amine group is typically protonated at physiological pH, forming a cationic center.

The spatial relationships between these features are crucial for biological activity. A well-defined pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds to identify new molecules that are likely to have the desired pharmacological activity. columbiaiop.ac.in

Computational Approaches for SAR Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying how changes in molecular descriptors affect activity, QSAR models can be used to predict the efficacy of novel, unsynthesized compounds.

In the study of this compound analogs, QSAR can be a valuable tool for optimizing their properties. The process typically involves:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For instance, a QSAR study on phenoxyphenylpropylamine derivatives successfully developed a model that could explain a significant portion of the variance in their 5-HT receptor antagonism. nih.gov Such validated models can then be used to predict the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug development.

Influence of Phenyl Ring Modifications on Biological Activity

The two phenyl rings in the this compound scaffold are key structural features that significantly contribute to its biological activity, primarily through hydrophobic and van der Waals interactions with the target receptor. Modifications to these rings, such as the introduction of substituents, can have a profound impact on the compound's efficacy, selectivity, and metabolic profile.

The position and nature of the substituents on the phenyl rings are critical. For example, introducing electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, which may affect its binding affinity. The size and position of the substituent can also introduce steric hindrance or create new points of interaction with the receptor.

A systematic study on the substituent effects of a phenyl ring at different positions relative to a reactive center in TEMPO-type nitroxides showed that the position of the phenyl group significantly influences steric hindrance and reactivity. rsc.org Similarly, in a series of 3-phenylpropanamide (B85529) derivatives, substitutions on the phenyl ring were found to be a key determinant of their analgesic activity. nih.gov

The following table summarizes the potential effects of different types of phenyl ring substitutions on the biological activity of diphenylpropylamine derivatives.

Substituent TypePositionPotential Impact on Biological ActivityExample Substituent
Halogen (e.g., Cl, F)para-, meta-Can increase lipophilicity and membrane permeability; may alter metabolic stability.-Cl
Alkyl (e.g., CH₃)para-Increases hydrophobicity; can enhance binding to hydrophobic pockets in the receptor.-CH₃
Methoxy (e.g., OCH₃)para-Can act as a hydrogen bond acceptor; may influence metabolic pathways (e.g., O-demethylation).-OCH₃
Nitro (e.g., NO₂)ortho-, para-Strong electron-withdrawing group; can significantly alter electronic properties and may be a substrate for metabolic reduction.-NO₂

Pharmacokinetic and Metabolic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Direct and comprehensive ADME studies specifically focused on N-Methyl-3,3-diphenylpropylamine are not extensively available in publicly accessible scientific literature. The majority of the current understanding of its pharmacokinetic profile is inferred from the metabolic studies of its parent drug, lercanidipine (B1674757).

Lercanidipine undergoes extensive first-pass metabolism, with an absolute bioavailability of approximately 10%. wikipedia.orggeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl It is highly lipophilic and more than 98% bound to plasma proteins. wikipedia.orggeneesmiddeleninformatiebank.nl Following oral administration, lercanidipine is completely absorbed. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Distribution from the plasma to tissues and organs is rapid and widespread. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Lercanidipine is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme, and its metabolites are primarily excreted in the urine (about 50%). wikipedia.orggeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Given that this compound is a product of lercanidipine's metabolism, its own absorption profile as an independent compound is not clinically relevant in this context. Its distribution would commence from the site of its formation, primarily the liver. Further metabolism and subsequent excretion of this compound are not well-documented, but it is presumed to undergo further biotransformation before elimination.

Metabolic Pathways and Metabolite Identification

The formation of this compound is a key step in the metabolic cascade of lercanidipine.

This compound emerges as a primary metabolite through the metabolic cleavage of the lercanidipine molecule. This process is a crucial part of the biotransformation that renders the parent drug inactive. The cleavage occurs at the ester linkage, releasing the this compound side-chain.

The biotransformation of lercanidipine leading to the formation of this compound is principally mediated by the CYP3A4 enzyme system in the liver. The metabolic pathways of lercanidipine are complex and involve several processes, including the hydrolysis of the ester groups. One of the major metabolic routes involves the cleavage of the ester side chain, which results in the liberation of this compound. The metabolites of lercanidipine, including by inference this compound, are considered to be inactive. geneesmiddeleninformatiebank.nl

Stereoselective Disposition (referencing related compounds)

Lercanidipine is a chiral compound and is administered as a racemic mixture of its (S)- and (R)-enantiomers. wikipedia.orggeneesmiddeleninformatiebank.nl The two enantiomers exhibit stereoselective pharmacokinetics. Bioequivalence studies have analyzed the plasma concentrations of both (S)-lercanidipine and (R)-lercanidipine. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl The (S)-enantiomer is reported to be the more potent of the two. wikipedia.org

While the stereoselective disposition of lercanidipine is established, there is a lack of specific information regarding the stereoselective disposition of its metabolite, this compound. Since the chiral center of lercanidipine is on the dihydropyridine (B1217469) ring, the resulting this compound metabolite itself is not chiral. Therefore, stereoselective disposition would not apply to this specific metabolite.

Toxicological Considerations and Safety Research

In Vitro Cytotoxicity Studies

There is no specific data available from in vitro cytotoxicity studies conducted directly on N-Methyl-3,3-diphenylpropylamine.

In vitro cytotoxicity assays are fundamental in toxicology for screening the potential of a substance to cause cell damage or death. These tests are performed on cell cultures in a laboratory setting and are valued for their speed and high-throughput capabilities. Common methods include:

Membrane Integrity Assays: Such as the Lactate Dehydrogenase (LDH) assay, which measures the release of this enzyme from cells with damaged plasma membranes.

Metabolic Activity Assays: The MTT assay, for instance, assesses cell viability by measuring the metabolic reduction of a tetrazolium salt by mitochondrial enzymes in living cells.

Morphological Observation: Microscopic examination of cells after exposure to a test substance to identify changes in cell shape and structure.

These methods allow for the quantification of a substance's toxic effect on cells, providing a preliminary assessment of its potential toxicity in living organisms.

Data Table 5.1: In Vitro Cytotoxicity Data for this compound

Assay TypeCell LineEndpointResultReference
Metabolic Activity (e.g., MTT)Not ApplicableCell Viability (IC50)No Data Available
Membrane Integrity (e.g., LDH)Not ApplicableCell LysisNo Data Available
Morphological AssessmentNot ApplicableCellular ChangesNo Data Available

Preclinical Toxicity Assessments

Comprehensive preclinical toxicity assessments for this compound are not available in the reviewed literature.

Preclinical toxicology studies are essential in the drug development process to evaluate the safety of a substance before it is tested in humans. These studies are conducted in animal models to identify potential adverse effects and determine a safe dose range. Key types of preclinical toxicity studies include:

Acute Toxicity Studies: These evaluate the effects of a substance after a single or short-term exposure to determine metrics like the median lethal dose (LD50).

Subchronic and Chronic Toxicity Studies: These involve repeated exposure to the substance over a longer period (e.g., 90 days to a year or more) to assess long-term health effects.

These evaluations help to identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for initiating human clinical trials.

Data Table 5.2: Preclinical Toxicity Data for this compound

Study TypeSpeciesRoute of AdministrationKey FindingsReference
Acute Toxicity (e.g., LD50)Not SpecifiedOral, Dermal, InhalationNo Data Available
Repeated Dose ToxicityNot SpecifiedNot SpecifiedNo Data Available
CarcinogenicityNot SpecifiedNot SpecifiedNo Data Available
Reproductive ToxicityNot SpecifiedNot SpecifiedNo Data Available

Neurotoxicity Research

There is no specific research on the neurotoxic effects of this compound. However, several structurally related diphenylpropylamine derivatives, such as methadone, are known opioid receptor agonists and have a documented potential for neurotoxicity.

Opioid-induced neurotoxicity (OIN) is a syndrome that can manifest with a range of neurological symptoms, from mild drowsiness and confusion to more severe effects like delirium, hallucinations, and seizures. This condition is thought to be multifactorial and can occur with any opioid.

Research on methadone, a synthetic opioid with a diphenylpropylamine core, has provided insights into these effects. Chronic methadone use has been associated with significant changes in the central nervous system. Magnetic resonance imaging (MRI) studies in patients with methadone-induced encephalopathy have revealed abnormalities such as symmetric hyperintensities in the cerebellum, basal ganglia, and subcortical white matter. These structural changes in the brain are linked to cognitive dysfunctions, including impairments in memory, attention, and executive function. The proposed mechanism for these long-term effects may involve the dysregulation of gliogenesis, the process of forming supportive glial cells in the brain.

Analytical Methodologies for N Methyl 3,3 Diphenylpropylamine

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of N-Methyl-3,3-diphenylpropylamine and related substances.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. researchgate.net A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.com

A typical HPLC method for this compound utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid. sielc.com The use of formic acid is preferred for applications where the eluent is directed to a mass spectrometer (MS) for detection, as it is more compatible with MS ionization sources. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: Exemplary HPLC Parameters for Purity Assessment of this compound

Parameter Condition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Alternative Mobile Phase (MS-compatible) Acetonitrile (MeCN), Water, and Formic Acid

| Application | Purity assessment, preparative separation of impurities, pharmacokinetics |

This table is based on information from a reverse-phase HPLC method for this compound. sielc.com

While specific HPLC methods for the direct enantiomeric separation of this compound are not extensively detailed in the provided results, the chiral separation of structurally related 3,3-diphenylpropylamine (B135516) analogs provides significant insight into potential methodologies. nih.govnih.govresearchgate.net Chiral HPLC is essential for separating enantiomers, which can exhibit different pharmacological activities. nih.gov

Two primary strategies are employed for chiral separation by HPLC: direct and indirect methods. chiralpedia.com

Direct methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.comyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. researchgate.netjiangnan.edu.cnpreprints.org The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol, along with additives like diethylamine (B46881) or acidic modifiers, can significantly influence the separation. nih.govresearchgate.net For instance, the direct separation of the enantiomers of related compounds like 3-phenyl-3-(2-pyridyl)propylamines has been achieved on a Cyclobond I column. nih.gov

Indirect methods involve derivatizing the racemic amine with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.comnih.gov For example, racemic amines can be reacted with an enantiomerically pure chiral derivatizing agent to form diastereomeric amides or ureas, which are then separated by conventional HPLC. nih.govnih.gov

Table 2: Approaches to Chiral HPLC Separation of Diphenylpropylamine Analogs

Separation Mode Technique Key Components
Direct Chiral Stationary Phase (CSP) Chromatography Polysaccharide-based columns (e.g., Chiralpak), Cyclobond I

| Indirect | Diastereomer Formation | Chiral derivatizing agents (e.g., (+)-(S)-acetylmandelic acid) followed by separation on an achiral column |

This table synthesizes information from studies on the chiral separation of related amine compounds. nih.govchiralpedia.comnih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues to its structure. For this compound, the protonated molecule [M+H]⁺ is observed at m/z 226. google.com

The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. While a detailed fragmentation analysis for this compound is not fully provided, studies of related amines, such as propylamine, show characteristic fragmentation patterns. docbrown.info For instance, cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. docbrown.info The analysis of fragmentation patterns of regioisomeric and isobaric amines related to psychoactive substances further highlights the power of MS in distinguishing between closely related structures, often enhanced by derivatization. ojp.gov The mass spectrum of the parent compound, 3,3-diphenylpropylamine, shows a molecular ion peak at m/z 211 and a base peak at m/z 194. chemicalbook.comnist.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. encyclopedia.pub Both ¹H NMR and ¹³C NMR are used to characterize this compound.

A patent for the preparation of this compound hydrochloride provides the following ¹H NMR spectral data in deuterated chloroform (B151607) (CDCl₃) at 400 MHz:

δ 9.64 (br, 2H): This broad signal corresponds to the protons of the ammonium (B1175870) group.

δ 7.18–7.29 (m, 10H): This multiplet represents the ten protons of the two phenyl groups.

δ 4.08 (t, 1H): This triplet corresponds to the proton on the carbon bearing the two phenyl groups.

δ 2.83 (m, 2H): This multiplet is assigned to the methylene (B1212753) group adjacent to the nitrogen.

δ 2.64 (m, 2H): This multiplet corresponds to the other methylene group in the propyl chain.

δ 2.54 (d, 3H): This doublet represents the three protons of the methyl group attached to the nitrogen. google.com

¹³C NMR data for related compounds further illustrates the utility of this technique. For example, the ¹³C NMR spectrum of N,N-dimethylaniline shows distinct signals for the aromatic carbons and the N-methyl carbons. rsc.org General ¹H and ¹³C NMR spectra for various organic molecules are often recorded in CDCl₃ using tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org

Table 3: ¹H NMR Data for this compound Hydrochloride

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9.64 broad 2H -NH₂⁺-
7.18-7.29 multiplet 10H Aromatic protons (2 x C₆H₅)
4.08 triplet 1H -CH(Ph)₂
2.83 multiplet 2H -CH₂-N
2.64 multiplet 2H -CH-CH₂-CH₂-

This data is from a patent describing the synthesis and characterization of the compound. google.com

Reference Standards and Traceability in Research

The use of well-characterized reference standards is fundamental to achieving accurate and reproducible analytical results. researchgate.net For this compound, certified reference materials are available from commercial suppliers, which are essential for the validation of analytical methods and for ensuring the quality of pharmaceutical products. lgcstandards.com

Traceability in research ensures that measurements can be related to national or international standards through an unbroken chain of comparisons. researchgate.net The use of reference standards for compounds like this compound and its precursor, 3,3-diphenylpropylamine, in analytical procedures, such as for internal standards in chromatographic methods, underscores their importance in generating reliable data. sigmaaldrich.com The availability of these standards from various suppliers facilitates their use in research and quality control laboratories. chemicalbook.combldpharm.comscbt.comchembk.com

Applications in Drug Discovery and Development

Intermediate in Pharmaceutical Synthesis

As a chemical intermediate, N-Methyl-3,3-diphenylpropylamine is crucial for the construction of several important drugs. Its synthesis has been optimized to improve yield and reduce the use of hazardous materials, reflecting its industrial importance. One patented method, for instance, avoids corrosive reagents like thionyl chloride and expensive reducing agents, resulting in a total yield increase of 10-15%. google.com

The most prominent application of this compound is as a key intermediate in the synthesis of Lercanidipine (B1674757). google.com Lercanidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension. The diphenylpropylamine portion of the molecule is integral to the drug's final structure and pharmacological profile. Various synthetic routes have been developed to produce this compound efficiently for this purpose, starting from materials like cinnamonitrile (B126248) and benzene (B151609), which undergo a sequence of reactions including Friedel-Crafts alkylation, catalytic hydrogenation, and N-methylation to form the desired intermediate. google.com

The following table outlines a general synthetic pathway for this compound, highlighting the progression of intermediates.

StepStarting Material(s)Key Reaction TypeIntermediate Product
1Cinnamonitrile, BenzeneFriedel-Crafts Alkylation3,3-Diphenylpropionitrile
23,3-DiphenylpropionitrileCatalytic Hydrogenation3,3-Diphenylpropylamine (B135516)
33,3-DiphenylpropylamineSchiff Base FormationSchiff Base (unisolated)
4Schiff BaseN-methylationMethyl Quaternary Ammonium (B1175870) Salt
5Methyl Quaternary Ammonium SaltHydrolysisThis compound

This table represents a generalized synthetic route as described in patent literature. google.com

The diphenylpropylamine structure is relevant in the development of compounds that target the central nervous system. Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a major class of antidepressants that work by increasing the levels of these neurotransmitters in the brain. wikipedia.orgmayoclinic.org Concurrently, N-methyl-D-aspartate (NMDA) receptor antagonists are being investigated for their potential in treating depression and neurological disorders. wikipedia.org The development of dual-action agents that combine SNRI and NMDA antagonist properties is an area of active research. While this compound itself is not a final drug in this class, its core structure is found in molecules designed to interact with monoamine transporters. wikipedia.org For example, the related compound ifenprodil, which also contains a diaryl structure, is a known selective inhibitor of NR2B-containing NMDA receptors. nih.gov This suggests the diphenylpropylamine scaffold is a promising starting point for designing novel dual-action neurological agents.

Neuroprotection is a key therapeutic goal in treating neurodegenerative diseases, where mechanisms like excitotoxicity, often mediated by overactivation of NMDA receptors, lead to neuronal damage. biointerfaceresearch.commdpi.com Consequently, NMDA receptor antagonists are recognized for their neuroprotective potential. nih.govnih.gov Research has shown that various compounds with structures related to the diphenylpropylamine framework can exhibit neuroprotective effects. For instance, enantiomeric propanolamines with biaryl structures have been identified as potent and selective antagonists of NR2B-containing NMDA receptors and are neuroprotective in models of ischemic cell death. nih.gov Although direct studies detailing the conversion of this compound into specific neuroprotectants are not widely published, its structural relation to known NMDA antagonists makes it a molecule of interest for developing new therapeutic agents in this area.

Anticholinergic agents act by blocking the neurotransmitter acetylcholine and are used for a variety of conditions. The structural features of many anticholinergic drugs include bulky, lipophilic groups, such as phenyl rings, attached to a nitrogen-containing moiety. For example, the mono-N-dealkylated metabolite of disopyramide, which contains a diphenyl group, exhibits anticholinergic properties. nih.gov While this compound is not a direct precursor in the synthesis of major marketed anticholinergics, its diphenylpropylamine backbone represents a core structure that could be modified to create new compounds with potential anticholinergic activity.

Scaffold for Novel Chemical Entities Research

In medicinal chemistry, a "scaffold" is a core structure of a molecule upon which various chemical modifications are made to create a library of new compounds with diverse biological activities. nih.gov The this compound molecule possesses features that make it a suitable scaffold: two phenyl rings that can be substituted, a flexible three-carbon chain, and a secondary amine that allows for further derivatization.

Research on related diaryl structures demonstrates the utility of this type of scaffold. For instance, the norbelladine scaffold, which also consists of two aromatic rings connected by an ethylamine chain, is described as versatile and allows for numerous modifications, leading to compounds with a wide range of biological activities, including anticholinesterase and antiviral properties. mdpi.com Similarly, the diphenylpropylamine core can be conjugated to other agents to create bifunctional molecules, with some derivatives being explored as CB1 receptor ligands. wikipedia.org This highlights the potential of this compound as a foundational structure for generating novel chemical entities in drug discovery programs. nih.govmdpi.com

Prodrug Strategies and Metabolism-Based Drug Design

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. ijpcbs.comnih.gov This strategy is often used to overcome challenges such as poor solubility, low permeability across biological membranes, or rapid metabolism. nih.govresearchgate.net The secondary amine group in this compound is a functional handle amenable to prodrug design. ijpcbs.com

Several strategies exist for creating prodrugs from amines:

Amides: The amine can be converted to an amide, though these are often highly stable enzymatically. ijpcbs.com

Carbamates: Carbamate (B1207046) prodrugs can be designed to be cleaved by esterases in the body to release the parent amine. ijpcbs.com

Bioprecursors: The molecule could be modified to be activated by metabolic enzymes through oxidative or reductive reactions. ijpcbs.com

While specific prodrugs of this compound are not documented as being in clinical use, the principles of prodrug design are highly applicable. Such a strategy could be employed if a novel therapeutic agent based on its scaffold faced pharmacokinetic hurdles, allowing for optimized delivery and efficacy. nih.gov

Emerging Research and Translational Perspectives

Development of Prodrugs with Improved Pharmacokinetic Properties

While specific prodrugs of N-Methyl-3,3-diphenylpropylamine are not extensively documented in publicly available research, the general principles of prodrug design for amines offer a conceptual framework for its potential derivatization. The secondary amine in this compound is a prime target for modification to enhance pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Prodrug strategies for amines often involve masking the polar amine group to increase lipophilicity and improve membrane permeability. mdpi.comnih.gov This can be achieved through various chemical modifications that are designed to be cleaved in vivo to release the active parent compound. For a secondary amine like this compound, potential prodrug approaches could include the formation of N-acyl, N-carbamate, or N-phosphonate derivatives. These modifications can be engineered to undergo enzymatic or chemical hydrolysis at the target site, thereby improving drug delivery and reducing systemic side effects.

The development of prodrugs is a well-established strategy to enhance the therapeutic efficacy of parent molecules. For instance, creating derivatives with increased lipophilicity can improve oral bioavailability and penetration of the blood-brain barrier. nih.gov Conversely, attaching hydrophilic moieties can enhance aqueous solubility for intravenous formulations. The ultimate goal of such derivatization of this compound would be to optimize its delivery to specific tissues and control its release, thereby maximizing its therapeutic window.

Exploration of Novel Therapeutic Indications Beyond CNS and Cardiovascular Systems

The primary therapeutic applications of compounds derived from this compound are concentrated in the central nervous system (CNS) and cardiovascular system. innospk.com For example, it is a key intermediate in the synthesis of Lercanidipine (B1674757), a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension. innospk.com It is also identified as an intermediate for the synthesis of potential serotonin-norepinephrine reuptake inhibitor (SNRI)-N-methyl-D-aspartate (NMDA) receptor antagonists for neuroprotection. chemicalbook.com

While direct evidence for the exploration of this compound derivatives in other therapeutic areas is limited, the structural motif of diphenylpropylamine is present in various biologically active molecules. This suggests a broader potential for its application. For instance, derivatives of 2,3-diphenyl acrylonitrile (B1666552) have been synthesized and evaluated for their anticancer activities, showing promising results against several human cancer cell lines. nih.gov Although structurally distinct from this compound, this highlights the potential of the diphenyl moiety in designing agents for oncology.

Further research into the modification of the this compound scaffold could lead to the discovery of novel therapeutic agents for a range of other diseases. The versatility of its structure allows for the introduction of various functional groups, which could modulate its interaction with different biological targets and expand its therapeutic utility beyond its current applications.

Advanced Computational Modeling in Drug Design

QSAR studies can be employed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov This allows for the prediction of the potency of novel analogs and helps in identifying key structural features required for therapeutic efficacy. Molecular docking simulations can predict the binding orientation and affinity of these derivatives to specific biological targets, providing insights into their mechanism of action at a molecular level.

For example, in the context of developing N-type calcium channel inhibitors, a series of compounds derived from a structure incorporating a diphenylpropyl moiety were subjected to extensive structure-activity relationship (SAR) studies. nih.gov Such studies, often guided by computational models, help in refining the lead compounds to achieve higher potency and selectivity. The application of these computational tools to the this compound backbone could accelerate the discovery of new drug candidates with improved pharmacological profiles.

Translational Research from Preclinical Findings to Clinical Studies

Translational research for this compound itself is not documented, as it is primarily used as a chemical intermediate. innospk.comchemicalbook.comgoogle.comgoogle.com The translational pathway is instead focused on the end products synthesized from this precursor. The journey of these derivatives from preclinical research to clinical application provides a clear example of the translational process in drug development.

A prime example is Lercanidipine, where this compound is a crucial starting material. innospk.comgoogle.com The development of Lercanidipine would have involved extensive preclinical studies to evaluate its efficacy and safety in cellular and animal models of hypertension. These studies would have been followed by phased clinical trials in humans to confirm its therapeutic benefits and monitor for any adverse effects before it could be approved for widespread clinical use.

Conclusion and Future Research Imperatives

Summary of Key Research Findings

N-Methyl-3,3-diphenylpropylamine is a diphenylpropylamine derivative primarily recognized for its role as a chemical intermediate in the synthesis of various pharmaceutical agents. smolecule.com Its core structure, featuring a propyl chain with a methylamine group and two phenyl rings, serves as a foundational component for more complex molecules. smolecule.com

The principal application of this compound is in the synthesis of drugs targeting the central nervous system (CNS) and the cardiovascular system. smolecule.com Notably, it is a key precursor in the manufacturing of Lercanidipine (B1674757), a third-generation antihypertensive medication, and is also utilized in the development of SNRI-NMDA antagonists and neuroprotectants. smolecule.comchemicalbook.com Research has indicated its potential as a CNS stimulant, with possible utility in understanding the transport mechanisms of dopamine (B1211576) and norepinephrine (B1679862). This has led to suggestions of its therapeutic promise for neurological conditions like attention deficit hyperactivity disorder and narcolepsy.

The synthesis of this compound itself has been a subject of chemical research, with methods developed to improve yield and reduce the use of hazardous reagents. google.com These processes often involve steps like Friedel-Crafts alkylation, catalytic hydrogenation, and reductive amination. smolecule.comgoogle.com

Table 1: Key Research Applications of this compound

Research Area Application Outcome/Significance
Pharmaceutical Synthesis Intermediate for Lercanidipine Production of a third-generation antihypertensive drug. smolecule.com
Pharmaceutical Synthesis Intermediate for SNRI-NMDA antagonists Development of potential neuroprotective agents. smolecule.comchemicalbook.com
Neuropharmacology Research CNS Stimulant Tool for studying dopamine and norepinephrine transport.

| Chemical Synthesis | Starting Material | Development of optimized, safer, and higher-yield production methods. google.com |

Unanswered Questions and Research Gaps

Despite its utility as a synthetic intermediate, the direct biological and pharmacological profile of this compound remains largely uncharacterized. A significant gap exists in the understanding of its specific mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics. While it is suggested to be a potent CNS stimulant, detailed in vivo and in vitro studies to confirm and quantify this activity are lacking.

Furthermore, the full spectrum of its potential biological targets is unknown. Its structural similarity to known monoamine reuptake inhibitors like fluoxetine and nisoxetine suggests a potential interaction with serotonin (B10506), norepinephrine, and dopamine transporters, but comprehensive binding affinity and functional assays have not been widely published. wikipedia.org The metabolic fate of the compound in biological systems is also an area requiring significant investigation.

Key unanswered questions include:

What are the specific binding affinities of this compound for monoamine transporters (DAT, NET, SERT) and other CNS receptors?

What is the full pharmacokinetic profile of the compound in preclinical models?

What are the primary metabolites of this compound and are they biologically active?

Beyond its stimulant properties, does the compound possess other pharmacological activities?

Recommendations for Future Academic and Preclinical Investigations

To address the existing research gaps, a structured approach to future investigations is recommended.

In Vitro Pharmacological Profiling: Comprehensive receptor binding and functional assays should be conducted to determine the affinity and efficacy of this compound at a wide range of CNS targets, particularly the dopamine, norepinephrine, and serotonin transporters.

Pharmacokinetic Studies: Preclinical studies in animal models are essential to characterize the compound's ADME (absorption, distribution, metabolism, and excretion) profile. This would involve developing and validating bioanalytical methods for its quantification in biological matrices.

Metabolite Identification: Investigating the metabolic pathways of this compound is crucial. This should include in vitro studies using liver microsomes and in vivo studies to identify major metabolites, which should then be synthesized and evaluated for their own pharmacological activity.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could elucidate the structural requirements for its biological activity. nih.gov This could guide the design of more potent and selective compounds for specific CNS targets.

Behavioral Pharmacology: Preclinical behavioral studies in animal models are necessary to substantiate the suggested stimulant effects and to explore potential antidepressant, anxiolytic, or nootropic properties.

Table 2: Proposed Preclinical Investigation Plan

Investigation Phase Recommended Studies Objective
Phase 1: In Vitro Receptor binding assays (DAT, NET, SERT); Functional uptake inhibition assays. To determine the primary mechanism of action and receptor targets.
Phase 2: In Vivo PK/PD Pharmacokinetic studies in rodents (oral, IV); Behavioral models (e.g., locomotor activity, forced swim test). To understand the compound's disposition in the body and confirm its CNS effects.
Phase 3: Metabolism In vitro microsomal stability assays; In vivo metabolite profiling. To identify metabolic pathways and active metabolites.

| Phase 4: Medicinal Chemistry | Synthesis of structural analogs; SAR analysis. | To optimize potency, selectivity, and pharmacokinetic properties. |

Ethical Considerations in Future Research Involving Novel Central Nervous System Agents

As research into this compound and similar novel CNS agents progresses, adherence to stringent ethical principles is paramount. nih.gov

Respect for Persons: This principle, rooted in the Belmont Report and Nuremberg Code, demands that research participation be voluntary and based on comprehensive informed consent. ctfassets.net For any potential human studies, participants must fully understand the nature of the research, potential risks and benefits, and their right to withdraw at any time without penalty. nih.govctfassets.net

Beneficence and Non-Maleficence: The research must be designed to minimize risks and maximize potential benefits. nih.gov Given that this compound acts on a complex system like the brain, long-term safety is a special concern that must be thoroughly evaluated in preclinical models before any consideration of human trials. ama-assn.org

Justice: The selection of research subjects must be fair and equitable. nih.gov Scientific objectives, not the vulnerability of specific populations, should guide inclusion criteria. nih.gov

Scientific Validity: Research must be methodologically rigorous to ensure that any risks taken by participants are justified by the potential for generating valuable and valid scientific knowledge. nih.gov

For preclinical research, ethical considerations involve the humane treatment of laboratory animals in accordance with established guidelines. All protocols must be reviewed and approved by an institutional ethics committee to ensure that animal welfare is protected. nih.gov The potential for any novel CNS agent to have wider-ranging effects beyond the intended therapeutic scope must also be considered in the ethical framework of the research. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Methyl-3,3-diphenylpropylamine that influence its experimental handling?

  • Answer : The compound (C₁₇H₂₁N, molecular weight 239.36 g/mol) lacks explicit solubility data in the literature, but synthesis protocols indicate solubility in methanol and oxygenated solvents during hydrogenation steps . Its crystalline hydrochloride derivative (CAS 13636-18-5) suggests hygroscopicity, necessitating anhydrous storage. Basic characterization should include melting point analysis (e.g., derivatives like 2-ethyl-3-hydroxy-3,3-diphenylpropylamine have reported m.p. 132°C) and UV/IR spectroscopy for functional group identification .

Q. What synthetic routes are documented for this compound?

  • Answer : Ashford’s Dictionary describes a route starting with benzophenone and sodium cyanide to form a cyanohydrin intermediate, followed by alcohol reduction and N-methylation . A hydrogenation-based method (e.g., using Pt catalysts in methanol with acetic acid) is also reported for analogous amines, yielding ~70–80% purity, requiring recrystallization for purification . Derivatives like NN-di-isopropyl-3,3-diphenylpropylamine hydrochloride highlight the adaptability of this scaffold via alkylation or substitution .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step in the synthesis of this compound to improve yield?

  • Answer : Systematic optimization should include:

  • Catalyst screening : Test Pt, Pd/C, or Raney Ni under varying H₂ pressures.
  • Solvent effects : Compare methanol, ethanol, or THF to reduce side reactions.
  • Acid co-solvents : Adjust acetic acid concentration to stabilize intermediates .
  • Reaction monitoring : Use GC-MS or in situ FTIR to track hydrogen uptake and intermediate formation.

Q. What analytical techniques are suitable for characterizing this compound and its intermediates?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm methyl group placement and phenyl ring substitution patterns.
  • HPLC-MS : Detect impurities (e.g., unreacted cyanohydrin or over-reduced byproducts).
  • X-ray crystallography : Resolve stereochemistry in crystalline derivatives (e.g., hydrochloride salts) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for storage and handling protocols.

Q. How do structural modifications (e.g., alkyl chain length, substituents) affect the reactivity of this compound derivatives?

  • Answer :

  • Alkyl chain elongation : Derivatives like dipipanone (C₂₄H₂₉NO) show increased lipophilicity, impacting receptor binding kinetics.
  • Substituent effects : Bromination (e.g., 4-bromo-2,2-diphenylbutyronitrile) enhances electrophilicity, enabling nucleophilic substitutions .
  • Comparative studies : Use QSAR models to correlate substituent electronic properties (Hammett constants) with biological activity or catalytic performance.

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Answer :

  • Standardized testing : Conduct systematic solubility studies in polar (water, DMSO) and nonpolar solvents (hexane, ether) under controlled temperatures.
  • Purity verification : Use DSC to detect polymorphic forms or hydrate formation that alter solubility .
  • Literature cross-validation : Compare results with structurally similar amines (e.g., 3-dimethylaminopropylamine) to identify trends .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (no explicit toxicity data, but analogous amines are irritants) .
  • Waste management : Segregate acidic or basic byproducts (e.g., hydrochloride salts) for neutralization before disposal .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting synthesis yields arise, replicate experiments with controlled variables (catalyst batch, solvent purity) and apply statistical tools (ANOVA) to identify significant factors .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict reaction pathways for cyanohydrin formation or methylation steps, reducing trial-and-error in synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.